2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSUPUWZFCFYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The most efficient route involves nucleophilic substitution at the N2 position of 6-phenylpyridazin-3(2H)-one using 4-bromobenzyl bromide under basic conditions. A representative procedure adapted from N-substituted pyridazinone syntheses is as follows:
Mechanistic Insights
The reaction proceeds via deprotonation of the pyridazinone NH group by K2CO3, generating a nucleophilic amide ion. This intermediate attacks the electrophilic carbon of 4-bromobenzyl bromide, displacing bromide and forming the N-benzylated product.
Multi-Step Synthesis via Hydrazone Intermediates
Schiff Base Formation and Reduction
An alternative route involves:
- Hydrazone Formation : Condensation of 6-phenylpyridazin-3(2H)-one with 4-bromobenzaldehyde in ethanol under acidic catalysis.
- Reduction : Sodium borohydride reduction of the hydrazone to the secondary amine.
Limitations : Lower yields (45–55%) due to competing side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key 1H-NMR signals (δ ppm, CDCl3):
13C-NMR confirms the connectivity:
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridazin-3(2H)-ones, including 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one, exhibit notable antibacterial properties.
- Mechanism of Action : The compound's activity against Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA), has been highlighted. The introduction of specific functional groups can enhance its efficacy, as observed in structure–activity relationship (SAR) studies where modifications led to increased potency against bacterial strains .
- Case Study : In a study evaluating various pyridazinone derivatives, this compound was found to have an MIC (minimum inhibitory concentration) value of 4.52 μM against S. aureus, indicating its potential as an antibacterial agent .
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications beyond antibacterial effects.
- Fatty Acid-Binding Protein Inhibitors : Research indicates that pyridazin-3(2H)-one derivatives may serve as scaffolds for developing inhibitors targeting fatty acid-binding proteins (FABPs). These proteins are implicated in various diseases, including cancer and metabolic disorders. The optimization of related compounds has shown promising results in enhancing their inhibitory activity .
- Receptor Agonism : Studies have identified that certain pyridazinone derivatives can act as agonists for formyl peptide receptors (FPRs), which play a crucial role in immune response and inflammation. This property suggests their potential use in modulating immune responses, making them candidates for further exploration in therapeutic contexts .
Structure-Activity Relationships
Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological profiles.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to tailor its properties.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The phenylpyridazinone core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit variations in substituent positions and functional groups, leading to distinct physicochemical and biological profiles. Below is a comparative analysis of 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Activity :
- The position of bromine (e.g., 2 vs. 4) significantly impacts biological interactions. For example, compound 9b () with a thiazole-hydrazine substituent at position 2 exhibits COX-2 inhibition, while FABP4 inhibitors () prioritize bromine at position 4 .
- Phenyl at position 6 is a common feature in cardiotonic agents (e.g., PPD), but adding bulky groups like 4-bromobenzyl at position 2 may reduce solubility .
Solubility Trends :
- PPD’s solubility in DMSO (47.3% mole fraction) far exceeds water solubility, highlighting the role of solvent polarity . Brominated analogs like the target compound are expected to have even lower aqueous solubility due to increased hydrophobicity.
Synthetic Routes: Alkylation reactions (e.g., using 4-bromobenzyl bromide with pyridazinone cores) are common, as seen in and . Purification often involves column chromatography with cyclohexane/ethyl acetate mixtures.
Biological Implications :
- Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors. For instance, COX-2 inhibitors () rely on halogen interactions for activity .
Biological Activity
2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound belongs to the class of pyridazin-3(2H)-ones, characterized by a pyridazine ring substituted with various functional groups. The presence of the bromobenzyl group enhances its reactivity and biological potential.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Demonstrates antiproliferative effects on cancer cell lines, suggesting potential as a therapeutic agent.
- Anti-inflammatory Effects : Shows selective inhibition of cyclooxygenase-2 (COX-2), which is relevant in inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.
- Antibacterial Mechanisms : It interferes with bacterial cell wall synthesis and disrupts membrane integrity.
- Receptor Modulation : Acts as an agonist for formyl peptide receptors (FPRs), influencing immune responses and inflammation.
Antimicrobial Activity
A study demonstrated that this compound showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 1.5 μg/mL for certain strains, indicating strong efficacy compared to standard antibiotics .
Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound has an IC50 value of approximately 1.73 μM against FaDu cells (human pharyngeal squamous carcinoma) . Morphological changes consistent with apoptosis were observed, alongside increased levels of cleaved caspase-3, confirming its role as an apoptosis inducer .
Anti-inflammatory Effects
Research indicates that this compound selectively inhibits COX-2 over COX-1, suggesting potential for treating inflammatory diseases without the common side effects associated with non-selective COX inhibitors .
Data Table: Summary of Biological Activities
| Activity Type | Tested Strains/Cell Lines | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | MIC = 1.5 μg/mL | Disruption of cell wall synthesis |
| Anticancer | FaDu (HTB-43) | IC50 = 1.73 μM | Induction of apoptosis |
| Anti-inflammatory | COX inhibition assay | Selective for COX-2 | Inhibition of inflammatory pathways |
Q & A
Q. What are the optimal synthetic routes for 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one?
The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with ketones or esters. For example:
- Step 1: React 6-phenylpyridazin-3(2H)-one with 4-bromobenzyl bromide in the presence of a base (e.g., sodium ethoxide) to introduce the bromobenzyl group via nucleophilic substitution .
- Step 2: Optimize reaction conditions (e.g., reflux in ethanol at 80°C for 12 hours) to achieve yields >70%. Purification via recrystallization (90% ethanol) or column chromatography (cyclohexane/ethyl acetate) is critical .
- Key Catalyst: Sodium ethoxide enhances nucleophilicity, while controlled solvent polarity minimizes side reactions .
Q. How can researchers characterize the purity and structure of this compound?
- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromobenzyl and phenyl groups) .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between pyridazinone and aryl groups) to validate structural integrity .
- HPLC-PDA: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the common chemical reactions involving this compound?
- Nucleophilic Substitution: The bromine atom at the 4-position of the benzyl group is reactive toward amines or thiols under basic conditions .
- Oxidation/Reduction: The pyridazinone core can undergo reduction (e.g., with NaBH) to dihydropyridazine derivatives, altering bioactivity .
- Cross-Coupling Reactions: Utilize Pd catalysts for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the bromine site .
Advanced Research Questions
Q. How to optimize reaction conditions for high-yield synthesis while minimizing byproducts?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require lower temperatures (50–60°C) to avoid decomposition .
- Catalyst Screening: Test Pd(PPh) for cross-coupling efficiency, comparing yields with Buchwald-Hartwig conditions .
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., debrominated products) and adjust stoichiometry (1.2 equivalents of 4-bromobenzyl bromide) .
Q. How to analyze contradictory bioactivity data across studies?
- Dose-Response Curves: Re-evaluate IC values for enzymatic targets (e.g., phosphodiesterases) using standardized assays (e.g., fluorescence-based PDE4B1 inhibition) .
- Solubility Considerations: Address discrepancies in cellular assays by optimizing DMSO concentrations (<0.1% v/v) to prevent false negatives .
- Structural Analog Comparison: Compare with 2-(4-chlorobenzyl) analogs to assess halogen effects on binding affinity (e.g., bromine’s higher electronegativity may enhance target interactions) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications: Synthesize analogs with substituents at the pyridazinone 6-position (e.g., 6-fluoro vs. 6-methyl) to probe steric effects .
- Functional Group Swaps: Replace the bromobenzyl group with trifluoromethoxy or thiophene moieties to evaluate electronic contributions to bioactivity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PDE4 or dopamine transporters .
Q. How to resolve discrepancies in crystallographic data for derivatives?
- DFT Calculations: Compare experimental X-ray data (e.g., bond lengths of 1.38 Å for C=O) with density functional theory (DFT)-optimized structures to identify conformational outliers .
- Temperature Control: Perform crystallography at 180 K to reduce thermal motion artifacts and improve resolution (<0.8 Å) .
Q. What methodologies are recommended for studying its metabolic stability?
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS (CYP450 isoforms 3A4/2D6 are primary metabolizers) .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or debrominated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
